molecular formula C23H23ClN4O3 B11988201 N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide CAS No. 307953-19-1

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide

Cat. No.: B11988201
CAS No.: 307953-19-1
M. Wt: 438.9 g/mol
InChI Key: LPGOUBKYUPUIAO-RCCKNPSSSA-N
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Description

N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide is a complex organic compound that features a combination of aromatic rings, an imidazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain using alkylation reactions.

    Coupling with 4-chlorophenyl and 4-methoxybenzamide: The final steps involve coupling reactions to attach the 4-chlorophenyl and 4-methoxybenzamide groups, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors, altering their activity.

    Enzyme inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Fluorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide
  • N-(2-(4-Bromophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide

Uniqueness

N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the imidazole ring and the methoxybenzamide moiety also contributes to its distinct properties.

Properties

CAS No.

307953-19-1

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H23ClN4O3/c1-31-20-9-5-18(6-10-20)22(29)27-21(15-17-3-7-19(24)8-4-17)23(30)26-11-2-13-28-14-12-25-16-28/h3-10,12,14-16H,2,11,13H2,1H3,(H,26,30)(H,27,29)/b21-15+

InChI Key

LPGOUBKYUPUIAO-RCCKNPSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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